molecular formula C36H38N4O4S B14330207 Benz(ij)indolo(2,3-b)quinolizin-7-ium, hemisulfate CAS No. 100447-48-1

Benz(ij)indolo(2,3-b)quinolizin-7-ium, hemisulfate

Cat. No.: B14330207
CAS No.: 100447-48-1
M. Wt: 622.8 g/mol
InChI Key: FZOLWIHLIBEHFF-UHFFFAOYSA-L
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Description

Benz(ij)indolo(2,3-b)quinolizin-7-ium, hemisulfate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(ij)indolo(2,3-b)quinolizin-7-ium, hemisulfate can be achieved through various methods. One common approach involves the visible light-induced intramolecular oxidative cyclization and detosylation. This method is transition metal-free and utilizes a photocatalytic strategy to generate the desired compound in high yields under mild conditions . Another method involves the use of transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benz(ij)indolo(2,3-b)quinolizin-7-ium, hemisulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents, and various catalysts such as tetrabutylammonium iodide . The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidative cyclization can lead to the formation of bioactive indoloquinoline derivatives .

Scientific Research Applications

Benz(ij)indolo(2,3-b)quinolizin-7-ium, hemisulfate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Benz(ij)indolo(2,3-b)quinolizin-7-ium, hemisulfate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, leading to its bioactive properties. For example, it can undergo protonation-induced assembly, which affects its absorption properties and interactions with other molecules .

Comparison with Similar Compounds

Benz(ij)indolo(2,3-b)quinolizin-7-ium, hemisulfate can be compared with other similar compounds, such as indolo[2,3-b]quinoxalines and indolo[2,3-b]quinolines. These compounds share similar structural motifs but differ in their specific functional groups and properties . The unique structural features of this compound make it distinct and valuable for various applications.

List of Similar Compounds

Properties

CAS No.

100447-48-1

Molecular Formula

C36H38N4O4S

Molecular Weight

622.8 g/mol

IUPAC Name

3-aza-12-azoniapentacyclo[10.7.1.02,10.04,9.016,20]icosa-5,7,11,13,15,18-hexaene;sulfate

InChI

InChI=1S/2C18H19N2.H2O4S/c2*1-2-9-16-13(7-1)15-11-20-10-4-6-12-5-3-8-14(18(12)20)17(15)19-16;1-5(2,3)4/h2*1-4,6-11,13-19H,5H2;(H2,1,2,3,4)/q2*+1;/p-2

InChI Key

FZOLWIHLIBEHFF-UHFFFAOYSA-L

Canonical SMILES

C1C=CC2C3C(C=[N+]4C2C1=CC=C4)C5C=CC=CC5N3.C1C=CC2C3C(C=[N+]4C2C1=CC=C4)C5C=CC=CC5N3.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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